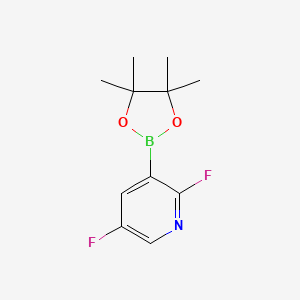

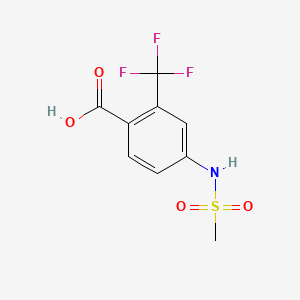

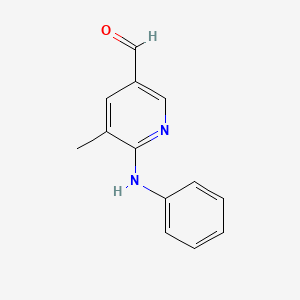

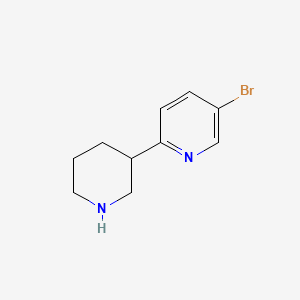

5-Bromo-2-(piperidin-3-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

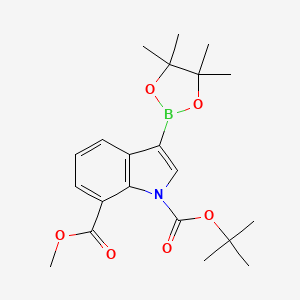

“5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine” is a compound with a molecular weight of 309.13 . Another related compound is “5-Bromo-2-(piperidin-2-yl)pyridine” with a molecular weight of 241.13 .

Synthesis Analysis

While specific synthesis methods for “5-Bromo-2-(piperidin-3-yl)pyridine” were not found, there are general methods for the synthesis of piperidine derivatives. For instance, a catalytic protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis

The InChI code for “5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine” is 1S/C11H12BrF3N2/c12-8-6-9 (11 (13,14)15)10 (16-7-8)17-4-2-1-3-5-17/h6-7H,1-5H2 . For “5-Bromo-2-(piperidin-2-yl)pyridine”, the InChI code is 1S/C10H13BrN2/c11-8-4-5-10 (13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 .Physical And Chemical Properties Analysis

“5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine” is a solid at room temperature and should be stored in a refrigerator . “5-Bromo-2-(piperidin-2-yl)pyridine” is also a solid or liquid at normal temperature and should be kept in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique

Biological Activity : A compound related to 5-Bromo-2-(piperidin-3-yl)pyridine demonstrated good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).

Photoinduced Tautomerization : Studies on 2-(1H-pyrazol-5-yl)pyridines, a class including compounds like 5-Bromo-2-(piperidin-3-yl)pyridine, revealed three types of photoreactions, offering insights into the excited-state behavior of these molecules (Vetokhina et al., 2012).

Synthesis of Piperidine Derivatives : A convenient synthesis method was developed for 3- and 4-(1H-azol-1-yl)piperidines, related to the compound , demonstrating its relevance in medicinal chemistry (Shevchuk et al., 2012).

Density Functional Theory Studies : Spectroscopic and optical properties of related pyridine compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, were studied using density functional theory, highlighting their potential in various applications (Vural & Kara, 2017).

Suzuki Cross-Coupling Reaction : Novel pyridine derivatives were synthesized via Suzuki cross-coupling, demonstrating the utility of bromo-pyridines in creating biologically active compounds (Ahmad et al., 2017).

Vasodilation Properties : Certain pyridinecarboxylates, synthesized using bromo-pyridine derivatives, showed considerable vasodilation properties, indicating potential applications in cardiovascular therapeutics (Girgis et al., 2008).

Analgesic Activity : Pyrimidine derivatives synthesized from bromo-pyridines were evaluated for their analgesic and ulcerogenic activity, contributing to pharmaceutical research (Chaudhary et al., 2012).

Antimicrobial Activity : Novel cyanopyridine derivatives synthesized using bromo-pyridines were evaluated for antimicrobial activity, showcasing the compound's potential in developing new antibiotics (Bogdanowicz et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-piperidin-3-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGROURKQOAHBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(piperidin-3-yl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.